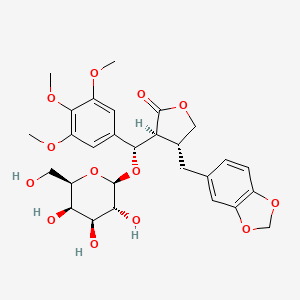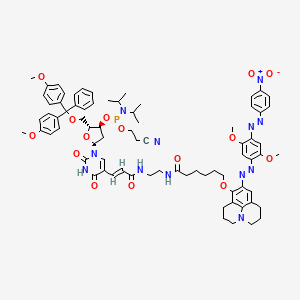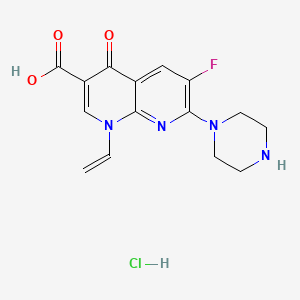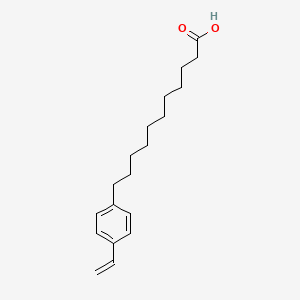
Podorhizol |A-D-Glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Podorhizol A-D-Glucopyranoside is a naturally occurring compound found in various plants. It belongs to the class of glycosides, which are molecules where a sugar is bound to a non-carbohydrate moiety. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Podorhizol A-D-Glucopyranoside typically involves the glycosylation of podorhizol with a glucopyranoside donor. The reaction is usually catalyzed by enzymes such as β-glucosidase or chemical catalysts under specific conditions. For example, the use of p-nitrophenyl α-D-glucopyranoside as a substrate in the presence of α-glucosidase can yield the desired glucoside .
Industrial Production Methods
Industrial production of Podorhizol A-D-Glucopyranoside may involve biotechnological approaches, including the use of engineered enzymes in organic solvents or ionic liquids. These methods can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Podorhizol A-D-Glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl groups in the glucopyranoside moiety can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Acetyl chloride and benzoyl chloride are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of Podorhizol A-D-Glucopyranoside, such as acetylated or benzoylated glucosides .
Aplicaciones Científicas De Investigación
Podorhizol A-D-Glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound in glycosylation studies and enzyme assays.
Biology: The compound is studied for its role in plant defense mechanisms and metabolic pathways.
Medicine: Research has shown potential anti-diabetic properties through the inhibition of α-glucosidase, making it a candidate for diabetes treatment
Industry: It is used in the synthesis of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Podorhizol A-D-Glucopyranoside primarily involves the inhibition of α-glucosidase, an enzyme responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, the compound can help regulate blood sugar levels, making it beneficial for managing diabetes .
Comparación Con Compuestos Similares
Podorhizol A-D-Glucopyranoside can be compared with other glycosides such as:
Podophillotoxin glucosides: These compounds share a similar glycosidic structure but differ in their aglycone moieties
Mulberrofuran K: Another glycoside with α-glucosidase inhibitory activity, but with a different molecular structure and biological activity.
Podorhizol A-D-Glucopyranoside stands out due to its unique combination of biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C28H34O13 |
|---|---|
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(S)-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C28H34O13/c1-34-18-8-14(9-19(35-2)26(18)36-3)25(41-28-24(32)23(31)22(30)20(10-29)40-28)21-15(11-37-27(21)33)6-13-4-5-16-17(7-13)39-12-38-16/h4-5,7-9,15,20-25,28-32H,6,10-12H2,1-3H3/t15-,20+,21-,22-,23-,24+,25+,28-/m0/s1 |
Clave InChI |
IETDTZKBVWFSKR-JYSHVJSBSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)[C@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)OC5C(C(C(C(O5)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)


![1-[4-(2-Amino-5-chloro-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B13407272.png)

